molecular formula C10H13NO2 B14607425 (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 58331-00-3

(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B14607425
CAS No.: 58331-00-3
M. Wt: 179.22 g/mol
InChI Key: YRMMRFYPKHSIDT-PSASIEDQSA-N
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Description

(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a benzoxepin ring fused with an amino and hydroxyl group, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often include controlled temperatures and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted benzoxepin derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxepin derivatives and chiral amino alcohols. Examples include:

Uniqueness

What sets (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol apart is its unique combination of functional groups and chiral centers, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

58331-00-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(4R,5R)-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

InChI

InChI=1S/C10H13NO2/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12/h1-4,8,10,12H,5-6,11H2/t8-,10-/m1/s1

InChI Key

YRMMRFYPKHSIDT-PSASIEDQSA-N

Isomeric SMILES

C1COC2=CC=CC=C2[C@H]([C@@H]1N)O

Canonical SMILES

C1COC2=CC=CC=C2C(C1N)O

Origin of Product

United States

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